N-{2-phenylimidazo[1,2-a]pyridin-3-yl}thiophene-2-carboxamide
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Overview
Description
N-{2-phenylimidazo[1,2-a]pyridin-3-yl}thiophene-2-carboxamide is a compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its unique structure, which combines an imidazo[1,2-a]pyridine core with a thiophene-2-carboxamide moiety. The presence of these functional groups contributes to its diverse biological activities and potential therapeutic applications.
Mechanism of Action
Target of Action
Similar compounds such as n-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines have been synthesized and studied for their significant biological and therapeutic value .
Mode of Action
It’s known that n-(pyridin-2-yl)amides were formed via c–c bond cleavage promoted by i2 and tbhp . This suggests that the compound might interact with its targets through a similar mechanism.
Biochemical Pathways
The synthesis of similar compounds involves reactions with α-bromoketones and 2-aminopyridine , suggesting that the compound might affect related biochemical pathways.
Result of Action
Similar compounds have been studied for their varied medicinal applications , suggesting that this compound might have similar effects.
Action Environment
The synthesis of similar compounds was performed under different reaction conditions , suggesting that environmental factors might play a role in the compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-phenylimidazo[1,2-a]pyridin-3-yl}thiophene-2-carboxamide typically involves the condensation of 2-aminopyridine with α-bromoketones, followed by cyclization and bromination reactions. The reaction conditions often include the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents . The process is metal-free and occurs under mild conditions, making it an efficient and environmentally friendly method.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger batches, ensuring consistent quality and yield, and implementing safety measures for handling reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-{2-phenylimidazo[1,2-a]pyridin-3-yl}thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like TBHP.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazo[1,2-a]pyridine core.
Common Reagents and Conditions
Oxidation: TBHP in toluene.
Reduction: NaBH4 in methanol.
Substitution: Various nucleophiles in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the imidazo[1,2-a]pyridine core.
Scientific Research Applications
N-{2-phenylimidazo[1,2-a]pyridin-3-yl}thiophene-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.
Industry: Utilized in the development of new materials with specific electronic and optical properties
Comparison with Similar Compounds
N-{2-phenylimidazo[1,2-a]pyridin-3-yl}thiophene-2-carboxamide can be compared with other similar compounds, such as:
- N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-thiophenecarboxamide
- N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-3-phenylacrylamide
- N-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide
These compounds share structural similarities but differ in their substituents, which can influence their biological activities and applications . The unique combination of the imidazo[1,2-a]pyridine core and thiophene-2-carboxamide moiety in this compound contributes to its distinct properties and potential advantages in various research and therapeutic contexts.
Properties
IUPAC Name |
N-(2-phenylimidazo[1,2-a]pyridin-3-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3OS/c22-18(14-9-6-12-23-14)20-17-16(13-7-2-1-3-8-13)19-15-10-4-5-11-21(15)17/h1-12H,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJBRKRLGPSKQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)NC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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